molecular formula C6H12N2OS B13643847 1-((Tetrahydrofuran-3-yl)methyl)thiourea

1-((Tetrahydrofuran-3-yl)methyl)thiourea

Cat. No.: B13643847
M. Wt: 160.24 g/mol
InChI Key: GTBLRAFIQUPMBF-UHFFFAOYSA-N
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Description

1-((Tetrahydrofuran-3-yl)methyl)thiourea is an organosulfur compound characterized by the presence of a thiourea group attached to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((Tetrahydrofuran-3-yl)methyl)thiourea typically involves the reaction of tetrahydrofuran-3-ylmethylamine with thiocyanate or isothiocyanate under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent medium, with the temperature and pH carefully monitored to ensure optimal yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process often includes steps such as purification through recrystallization or chromatography to achieve high purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-((Tetrahydrofuran-3-yl)methyl)thiourea undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products:

Scientific Research Applications

1-((Tetrahydrofuran-3-yl)methyl)thiourea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-((Tetrahydrofuran-3-yl)methyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and other interactions with active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

  • 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea
  • 1,3-Bis(2,6-dimethylphenyl)thiourea
  • Thiazolidine derivatives

Comparison: 1-((Tetrahydrofuran-3-yl)methyl)thiourea is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C6H12N2OS

Molecular Weight

160.24 g/mol

IUPAC Name

oxolan-3-ylmethylthiourea

InChI

InChI=1S/C6H12N2OS/c7-6(10)8-3-5-1-2-9-4-5/h5H,1-4H2,(H3,7,8,10)

InChI Key

GTBLRAFIQUPMBF-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CNC(=S)N

Origin of Product

United States

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